molecular formula C20H20N4O3S B2572659 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1208664-43-0

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2572659
CAS No.: 1208664-43-0
M. Wt: 396.47
InChI Key: SLDHSWSKZUNJLZ-UHFFFAOYSA-N
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Description

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic small molecule investigated for its potential as a potent and selective inhibitor of the JAK/STAT signaling pathway. The compound's structure, featuring a thiazolopyrimidinone core linked to a p-methylphenyl-isoxazole moiety, is characteristic of scaffolds designed to target the ATP-binding site of Janus kinases (JAKs) source . Dysregulation of the JAK/STAT pathway is a critical driver in a range of pathologies, including autoimmune diseases, hematologic cancers, and inflammatory conditions source . Consequently, this molecule provides researchers with a valuable chemical tool to probe JAK-dependent mechanisms in cellular models of inflammation and oncology. Its primary research value lies in elucidating the specific roles of JAK isoforms in disease progression and in validating new therapeutic strategies targeting this pivotal signaling node. Research applications include in vitro kinase assays to determine potency and selectivity, functional cell-based assays to measure downstream effects on STAT phosphorylation and gene expression, and in vivo studies using preclinical models of immune disorders and cancer to evaluate efficacy and pharmacodynamic responses.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-3-5-14(6-4-12)17-8-15(23-27-17)10-21-18(25)9-16-11-28-20-22-13(2)7-19(26)24(16)20/h3-8,16H,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDHSWSKZUNJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactionsCommon reagents include various amines, aldehydes, and acids, with reaction conditions often requiring controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are often modified at positions 2, 3, 5, and 7 to tune physicochemical and biological properties. Key analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Key Functional Groups Synthesis Method
Target Compound Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide 1,2-oxazole, acetamide Cyclocondensation, amide coupling
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo (M776) Thiazolo[3,2-a]pyrimidine 7-methyl, 5-(4-methylphenyl), 3-oxo, ethyl ester Ester, dichlorophenyl pyrazole Cyclization with acetonyl intermediates
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k) 1,2,4-Oxadiazole 5-(pyrimidinon-yl), substituted phenyl 1,2,4-oxadiazole, urea Three-component cycloaddition
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole-thiadiazole 5-ethyl-thiadiazole, 3-methoxyphenyl-pyrimidoindole, sulfanylacetamide Thiadiazole, sulfanylacetamide Multi-step coupling

Key Observations:

Heterocyclic Diversity : The target compound’s 1,2-oxazole substituent contrasts with the 1,2,4-oxadiazoles in compounds like 4a–k , which are synthesized via TMSCl-mediated cycloadditions . The oxazole’s smaller ring size and reduced nitrogen content may influence electronic properties and binding interactions compared to oxadiazoles.

Substituent Position: Unlike M776, which features an ethyl ester at position 6, the target compound replaces this with an acetamide group.

Biological Relevance: While bioactivity data for the target compound is absent in the provided evidence, structurally related thiazolopyrimidines and oxadiazoles are known for antimicrobial and anti-inflammatory properties.

Physicochemical Properties

While experimental data (e.g., logP, solubility) for the target compound is unavailable, computational predictions based on structural analogs suggest:

  • Lipophilicity : The 4-methylphenyl group and acetamide moiety may increase logP compared to ester-containing derivatives like M774.

Biological Activity

The compound 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of thiazolo-pyrimidine derivatives. The molecular formula is C18H21N5O3SC_{18}H_{21}N_{5}O_{3}S with a molecular weight of approximately 387.46 g/mol. The structure includes a thiazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazolo-pyrimidine derivatives. For instance, compounds with similar scaffolds have demonstrated significant inhibition of cancer cell proliferation in vitro. A study indicated that derivatives containing the thiazolo-pyrimidine structure exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancers .

Cell Line IC50 (µM) Reference
MCF-7 (Breast)1.42 - 6.52
A549 (Lung)7.1
PC-3 (Prostate)3.4

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. For instance, derivatives were shown to inhibit LPS-induced TNF-alpha production in murine models by more than 80%, suggesting a promising avenue for treating inflammatory conditions .

Antimicrobial Activity

Research indicates that thiazolo-pyrimidine derivatives possess antimicrobial properties as well. Compounds from this class have been evaluated for their efficacy against various pathogens, demonstrating activity against both bacterial and fungal strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and inflammation pathways.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate apoptosis and cell survival.
  • Interaction with DNA/RNA : Similar compounds have shown the ability to bind to nucleic acids, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where derivatives related to this compound were synthesized and evaluated:

  • Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines showing promising results with significant cytotoxicity observed at low concentrations .
  • Anti-inflammatory Study : In a controlled experiment, a thiazolo-pyrimidine derivative was administered to mice subjected to inflammatory stimuli, resulting in reduced cytokine levels compared to controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.